molecular formula C25H21N7O3 B1684012 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide CAS No. 371942-69-7

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B1684012
CAS No.: 371942-69-7
M. Wt: 467.5 g/mol
InChI Key: YBPIBGNBHHGLEB-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide exhibit promising anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation.

Case Studies

  • In Vitro Studies : A study demonstrated that related compounds effectively inhibited cell growth across multiple cancer cell lines, showing significant potency with half-maximal growth inhibition (GI50) values indicating strong anticancer activity .
  • In Vivo Studies : Preclinical trials using xenograft models have shown that these compounds can significantly reduce tumor size and improve survival rates in treated subjects compared to control groups .

Aside from its anticancer properties, this compound may also have applications in other therapeutic areas:

Antifungal Activity

Recent investigations into related pyridine derivatives have revealed antifungal properties against various strains of fungi. The structural modifications present in the compound may enhance its efficacy against fungal infections .

Anti-inflammatory Properties

Compounds with similar structural features have been evaluated for their anti-inflammatory effects. The inhibition of specific kinases involved in inflammatory responses could position this compound as a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of This compound :

Structural FeatureEffect on Activity
Morpholine ringEnhances solubility and bioavailability
Triazatricyclo coreContributes to selective kinase inhibition
Carboxamide groupIncreases binding affinity to target proteins

Pharmacokinetics

The pharmacokinetic profile of compounds related to This compound has been assessed in various studies:

  • Absorption : Favorable absorption characteristics have been noted due to the presence of hydrophilic groups.
  • Distribution : The ability to penetrate the blood-brain barrier has been highlighted as a significant advantage for treating central nervous system tumors.
  • Metabolism and Excretion : Metabolic stability is crucial for maintaining therapeutic levels; studies indicate that these compounds undergo minimal metabolism before excretion .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Amino Group : Contributes to the compound's ability to interact with biological molecules.
  • Morpholine Ring : Often associated with enhanced solubility and bioavailability.
  • Triazatricyclo Framework : Imparts unique steric and electronic properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The following mechanisms have been observed:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It has shown potential in modulating receptor-mediated pathways, particularly those related to cancer cell proliferation.
  • Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, indicating a potential role in cancer therapy.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of similar compounds within the triazatricyclo family. These compounds demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .
  • High-Throughput Screening : In a high-throughput screening assay aimed at identifying novel mitochondrial inhibitors, compounds structurally related to this one were found to selectively inhibit tumor cell proliferation by compromising mitochondrial integrity .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast cancer cell lines
NeuroprotectionProtects against oxidative stress in neuronal cells
Enzyme InhibitionInhibits specific enzymes related to signaling

Structure-Activity Relationship (SAR)

Structural FeatureActivity ImpactReference
Morpholine RingEnhances solubility and bioavailability
Triazatricyclo FrameworkInfluences steric and electronic properties
Amino GroupEssential for interaction with biological targets

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the tricyclic core of this compound?

The synthesis of complex heterocycles like the tricyclic system in this compound typically involves multi-step protocols. For analogous structures, methods such as cyclocondensation of amino precursors with morpholine derivatives under reflux conditions are employed, followed by oxidation or ring-closing steps using catalysts like Pd or Cu . For example, describes the use of reflux with methanol/ammonia solutions for synthesizing pyrrolo[3,2-d]pyrimidine derivatives, which share structural similarities with the target compound’s core.

Q. How can researchers optimize purification methods for intermediates with low solubility?

Low solubility of intermediates is common in multi-step syntheses. Techniques such as mixed-solvent crystallization (e.g., ethanol-DMF mixtures) are effective, as demonstrated in for isolating phenoxazine derivatives . Gradient recrystallization or chromatography with polar/non-polar solvent systems (e.g., hexane/ethyl acetate gradients) can further enhance purity.

Q. What characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for verifying connectivity in the tricyclic system and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amides or amines. X-ray crystallography, as noted in , provides definitive structural validation for complex heterocycles .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for forming the 8-oxa-3,5,10-triazatricyclo system?

Density Functional Theory (DFT) simulations can model transition states and energy barriers for cyclization steps. Tools like COMSOL Multiphysics, integrated with AI-driven algorithms, enable real-time optimization of reaction parameters (e.g., temperature, solvent polarity) to favor the desired pathway over side reactions . highlights AI’s role in automating experimental design for similar heterocyclic systems .

Q. What strategies resolve contradictions in reported spectral data for analogous compounds?

Q. How can researchers design assays to evaluate biological interactions of this compound?

Target-specific assays (e.g., enzyme inhibition or receptor-binding studies) require prior docking simulations to identify potential binding sites. For instance, suggests that triazolopyridine derivatives interact with enzymes via hydrogen bonding and π-π stacking . In vitro testing using fluorescence polarization or SPR (surface plasmon resonance) can validate these interactions.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Scaling up multi-step syntheses risks racemization or by-product formation. emphasizes strict control of pH and temperature during coupling reactions. Chiral HPLC or asymmetric catalysis (e.g., using BINAP ligands) ensures enantiopurity, as seen in the synthesis of triazolopyridazine derivatives .

Q. Methodological Considerations

Q. How to mitigate side reactions during amide bond formation in the carboxamide moiety?

Side reactions like over-acylation are minimized using coupling agents (e.g., HATU or EDC) with activating agents (HOAt) in anhydrous DMF. highlights stoichiometric control (1:1 ratio of amine to acylating agent) and low-temperature (−10°C) conditions to suppress dimerization .

Q. What analytical workflows address low yields in the final cyclization step?

Low yields in cyclization often stem from steric hindrance or poor leaving-group activation. suggests using high-boiling solvents (e.g., DMF or NMP) at elevated temperatures (120–150°C) to drive the reaction. Monitoring via TLC or LC-MS at intermediate stages helps identify bottlenecks .

Q. How to validate the stability of this compound under physiological conditions?

Accelerated stability studies in simulated gastric fluid (pH 2) and plasma (pH 7.4) assess degradation pathways. LC-MS/MS quantifies degradation products, while circular dichroism (CD) spectroscopy monitors conformational changes, as applied to similar triazolopyridines in .

Properties

IUPAC Name

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPIBGNBHHGLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433303
Record name 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371942-69-7
Record name 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

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